tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate
Description
tert-Butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate (CAS: 178311-48-3, molecular formula: C₁₂H₂₃N₃O₂) is a heterocyclic compound featuring an azetidine ring linked to a piperazine moiety via a methylene bridge, protected by a tert-butyloxycarbonyl (Boc) group. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the synthesis of kinase inhibitors, receptor agonists/antagonists, and other bioactive molecules . Its structural flexibility allows for diverse modifications, enabling fine-tuning of physicochemical and pharmacological properties.
Properties
IUPAC Name |
tert-butyl 3-(piperazin-1-ylmethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-9-11(10-16)8-15-6-4-14-5-7-15/h11,14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPUOWMDZXVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823977-00-9 | |
| Record name | tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate typically involves organic synthesis methods. The process generally includes the preparation of intermediate compounds followed by functional group transformations to achieve the target product . Key factors in the synthesis include reaction conditions, choice of catalysts, and ensuring high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using similar organic synthesis techniques. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and adherence to safety regulations .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .
Scientific Research Applications
tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing biological processes . Detailed studies are required to fully elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications on the Piperazine Ring
Table 1: Piperazine-Substituted Analogs
Key Findings :
Modifications on the Azetidine Ring
Table 2: Azetidine-Modified Analogs
Key Findings :
- Fluoromethyl groups improve metabolic stability and alter electronic properties, influencing target binding .
- Aminomethyl derivatives serve as synthetic handles for secondary modifications, such as coupling with carboxylic acids .
- Oxo groups enable reactivity with amines or hydrazines, expanding synthetic utility .
Complex Hybrid Structures
Table 3: Hybrid Analogs with Extended Scaffolds
Key Findings :
Salt and Prodrug Forms
Table 4: Salt Derivatives
Key Findings :
- Hydrochloride salts improve solubility and crystallinity, facilitating pharmaceutical formulation .
Biological Activity
tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of 255.36 g/mol. This compound is primarily utilized in pharmaceutical applications, particularly as an intermediate in the synthesis of various ligands. Its structural characteristics and biological activities make it a subject of interest in medicinal chemistry.
The compound is characterized by its azetidine ring structure, which contributes to its biological activity. The presence of the piperazine moiety enhances its interaction with biological targets, particularly in the central nervous system.
| Property | Value |
|---|---|
| Molecular Formula | C13H25N3O2 |
| Molecular Weight | 255.36 g/mol |
| CAS Number | 1823977-00-9 |
| IUPAC Name | This compound |
The mechanism of action for this compound involves its role as a ligand in various biochemical pathways. It has been shown to interact with neurotransmitter receptors, particularly those associated with glutamate and GABA systems, which are crucial for synaptic transmission and neuroprotection.
Key Mechanisms:
- Ligand Synthesis: Acts as an intermediate in the formation of ligands that target specific receptors.
- Receptor Modulation: Potential modulation of ion channels and neurotransmitter receptors, impacting neuronal excitability and signaling pathways.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:
- Neuroprotective Effects: The compound may provide protective effects against neurodegeneration by modulating glutamate receptor activity.
- Antidepressant Properties: Preliminary data suggest potential antidepressant-like effects through serotonin receptor interactions.
- Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, indicating a potential role in antibiotic development.
Case Studies and Research Findings
Several studies have focused on the biological implications of similar compounds, providing insights into their therapeutic potential:
Study 1: Neuroprotective Properties
A study published in Neuroscience Letters reported that azetidine derivatives exhibited neuroprotective effects in animal models of Parkinson's disease. The study highlighted the ability of these compounds to reduce oxidative stress and improve motor function.
Study 2: Antidepressant Activity
Research conducted by Journal of Medicinal Chemistry demonstrated that piperazine-substituted azetidines could enhance serotonin levels in the brain, suggesting their utility as potential antidepressants.
Study 3: Antimicrobial Efficacy
A recent investigation published in Antimicrobial Agents and Chemotherapy showed that certain azetidine derivatives possess activity against resistant bacterial strains, making them candidates for further development as antibiotics.
Q & A
Q. What quality control protocols ensure batch-to-batch consistency in academic synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
